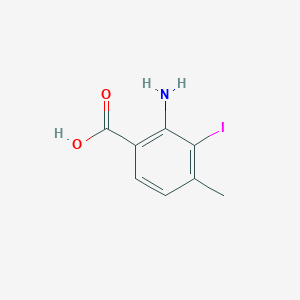

2-Amino-3-iodo-4-methylbenzoic acid

Description

BenchChem offers high-quality 2-Amino-3-iodo-4-methylbenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-3-iodo-4-methylbenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-amino-3-iodo-4-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8INO2/c1-4-2-3-5(8(11)12)7(10)6(4)9/h2-3H,10H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUPHXIFBKAORGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)C(=O)O)N)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8INO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20671897 | |

| Record name | 2-Amino-3-iodo-4-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20671897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

882679-23-4 | |

| Record name | 2-Amino-3-iodo-4-methylbenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=882679-23-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-3-iodo-4-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20671897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Physicochemical Characteristics of Substituted Iodo-Aminomethylbenzoic Acids

Editorial Note: Initial database searches for "2-Amino-3-iodo-4-methylbenzoic acid" did not yield a recognized chemical entity with established physicochemical data. To fulfill the spirit of the inquiry and provide a scientifically grounded technical guide, this document will focus on the well-characterized and structurally related isomer, 2-Amino-5-iodo-3-methylbenzoic acid (CAS No. 108857-24-5) . This compound contains the same core functional moieties and serves as an exemplary model for researchers, scientists, and drug development professionals investigating this class of molecules.

Section 1: Molecular Identity and Structural Elucidation

2-Amino-5-iodo-3-methylbenzoic acid is a multifaceted benzoic acid derivative that serves as a critical building block in advanced organic and medicinal chemistry.[1] Its unique trifunctional arrangement—an aromatic amine, a carboxylic acid, and an iodine atom—makes it a highly versatile intermediate for constructing complex molecular architectures.[1] The amine and carboxylic acid groups provide sites for peptide coupling and other derivatizations, while the iodine atom is a key handle for metal-catalyzed cross-coupling reactions.[1]

Chemical Identifiers

A comprehensive list of identifiers for 2-Amino-5-iodo-3-methylbenzoic acid is provided below to ensure accurate compound identification and data retrieval.

| Identifier | Value | Source |

| IUPAC Name | 2-amino-5-iodo-3-methylbenzoic acid | [1][2] |

| CAS Number | 108857-24-5 | [1][2][3] |

| Molecular Formula | C₈H₈INO₂ | [1][2] |

| Molecular Weight | 277.06 g/mol | [1][2] |

| Canonical SMILES | CC1=CC(=CC(=C1N)C(=O)O)I | [2] |

| InChI Key | WFKOJKHXWWNXPK-UHFFFAOYSA-N | [2][3] |

Structural Representation

The 2D and 3D structures of the molecule highlight the spatial relationship between the functional groups, which dictates its chemical reactivity and intermolecular interactions. The methyl group at the 3-position introduces specific steric and electronic effects that can be leveraged to fine-tune the physicochemical properties and biological binding affinities of its derivatives.[1]

Section 2: Physicochemical Properties

The physical and chemical properties of 2-Amino-5-iodo-3-methylbenzoic acid are foundational to its application in synthesis and drug design. These properties influence its solubility, stability, and suitability for various reaction conditions.

| Property | Value / Description | Experimental Context & Significance |

| Melting Point | 235-240 °C | A high melting point suggests strong intermolecular forces in the solid state, likely dominated by hydrogen bonding between the carboxylic acid and amino groups. |

| Appearance | Brown Solid | The color may indicate the presence of minor impurities or oxidation products; high-purity grades are essential for sensitive applications. |

| Solubility | Soluble in DMF | Solubility in polar aprotic solvents like Dimethylformamide (DMF) is typical for this class of compounds and relevant for setting up reactions. |

| pKa | (Predicted) ~2-3 (acid), ~4-5 (amine) | The carboxylic acid is expected to be a moderately strong acid, while the aniline-like amine is a weak base. These values are crucial for designing extraction, purification, and formulation protocols. |

| LogP | 3.9 (Computed) | A high LogP value indicates significant lipophilicity, influenced by the iodo and methyl groups, which is a key parameter in drug design for membrane permeability.[2] |

Section 3: Synthesis and Purification Workflow

The synthesis of 2-Amino-5-iodo-3-methylbenzoic acid typically involves the electrophilic iodination of its precursor, 2-amino-3-methylbenzoic acid. The directing effects of the activating amino group and the weakly activating methyl group are critical for achieving the desired regioselectivity.[1] While specific procedures for this exact isomer are proprietary, a general and logical pathway can be constructed based on established methods for analogous compounds.[1][4][5]

Proposed Synthetic Pathway: Electrophilic Iodination

The core of the synthesis is the regioselective iodination of the electron-rich aromatic ring. The amino group is a powerful ortho-, para-director. Given that the ortho- positions (relative to the amine) are occupied or sterically hindered, iodination is favored at the para- position (C5).

Caption: Generalized workflow for the synthesis and purification of the target compound.

Experimental Protocol: Iodination

Causality: This protocol utilizes an in-situ generated electrophilic iodine species (I⁺) from molecular iodine and an oxidizing agent. Acetic acid serves as a polar protic solvent that can facilitate the reaction while keeping the starting material and product in solution.

-

Dissolution: Dissolve 1.0 equivalent of 2-amino-3-methylbenzoic acid in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer.

-

Reagent Addition: Add 1.0-1.2 equivalents of molecular iodine (I₂).

-

Initiation: Slowly add 1.5 equivalents of a suitable oxidizing agent (e.g., concentrated hydrogen peroxide or periodic acid) to the stirring mixture. The reaction is often exothermic and may require cooling to maintain a controlled temperature (e.g., 40-60°C).

-

Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

-

Quenching: Cool the reaction mixture to room temperature and pour it into a beaker containing an aqueous solution of sodium thiosulfate (Na₂S₂O₃). This step quenches any unreacted iodine.

-

Isolation: The product will precipitate out of the aqueous solution. Collect the crude solid by vacuum filtration and wash thoroughly with cold water.

-

Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or acetic acid/water) to yield the final, high-purity compound.

Self-Validation: The purity of the final product must be confirmed by measuring its melting point and running analytical characterization tests as described in the following section. A sharp melting point consistent with the literature value (235-240 °C) is a primary indicator of high purity.[3]

Section 4: Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and structure of 2-Amino-5-iodo-3-methylbenzoic acid. A multi-technique approach ensures comprehensive validation.

Caption: Logical workflow for the complete analytical characterization of the compound.

High-Performance Liquid Chromatography (HPLC)

Causality: Reversed-phase HPLC is the standard method for assessing the purity of small organic molecules. A C18 column is used to separate the compound from non-polar impurities, and UV detection is effective due to the aromatic nature of the molecule.

-

Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid to ensure protonation of the carboxylic acid and amine).

-

Stationary Phase: C18 silica column.

-

Detection: UV spectrophotometer, monitoring at wavelengths such as 254 nm and 280 nm.

-

Expected Result: A single major peak with >95% purity by area percentage.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation. While specific experimental spectra for this isomer are not publicly available, expected chemical shifts can be predicted based on known substituent effects.

-

¹H NMR:

-

Aromatic Protons: Two singlets or narrow doublets are expected in the ~7.0-8.0 ppm range for the two protons on the aromatic ring.

-

Amine Protons (-NH₂): A broad singlet, typically in the range of 4-6 ppm, which may exchange with D₂O.

-

Methyl Protons (-CH₃): A sharp singlet around 2.2-2.5 ppm.[6]

-

Carboxylic Acid Proton (-COOH): A very broad singlet, often far downfield (>10 ppm), which will also exchange with D₂O.[7]

-

-

¹³C NMR:

-

Carbonyl Carbon (-COOH): A signal in the ~165-175 ppm range.[8]

-

Aromatic Carbons: Six distinct signals are expected, with the carbon bearing the iodine (C-I) appearing at a lower field (~90-100 ppm) and the carbon bearing the amino group (C-N) at a higher field (~140-150 ppm).[8]

-

Methyl Carbon (-CH₃): A signal in the aliphatic region, ~20-25 ppm.[8]

-

Section 5: Reactivity, Applications, and Research Context

2-Amino-5-iodo-3-methylbenzoic acid is a high-value intermediate primarily due to the strategic placement of its three functional groups, enabling a wide range of synthetic transformations.

-

Medicinal Chemistry & Drug Discovery: This compound serves as a core scaffold for building libraries of novel molecules for screening as potential pharmacologically active agents.[1] It is used to synthesize enzyme inhibitors and receptor modulators.[1]

-

Cross-Coupling Reactions: The iodine atom at the 5-position is an excellent leaving group for pivotal metal-catalyzed reactions like Suzuki, Sonogashira, and Negishi couplings.[1] This allows for the straightforward introduction of diverse aryl, alkyl, or alkynyl groups to build molecular complexity.

-

Agrochemicals: The molecule is a known intermediate in the synthesis of highly potent activators of insect ryanodine receptors, which are a class of modern insecticides.[3]

-

Diagnostic Agents: The presence of iodine allows for potential use in radiolabeling for the development of diagnostic imaging agents.[1]

Section 6: Safety and Handling

Proper handling is crucial when working with this chemical.

-

Hazard Classification: Irritant. Hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation).[3]

-

Precautionary Measures: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.[3]

-

Storage: Store in a tightly sealed container in a cool, dry place. Recommended storage temperature is 2-8°C.[3]

References

-

PubChem. (n.d.). 2-Amino-5-iodo-3-methylbenzoic Acid. Retrieved from [Link]

- Google Patents. (2021). CN112778147A - Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid.

- Google Patents. (2010). Process For Producing 5 Iodo 2 Methylbenzoic Acid.

-

Patsnap. (n.d.). Method for preparing 2-amino-5-chloro-3-methylbenzoic acid. Retrieved from [Link]

-

Seema Finechem. (n.d.). 5-Iodo-2-Methylbenzoic Acid | CAS No 54811-38-0. Retrieved from [Link]

-

PubChem. (n.d.). 2-Amino-5-iodo-3-methylbenzoic Acid. Retrieved from [Link]

- Google Patents. (2010). US7642374B2 - Process for producing 5-iodo-2-methylbenzoic acid.

-

PubChem. (n.d.). 2-Iodo-5-methylbenzoic acid. Retrieved from [Link]

- Google Patents. (2007). US20070219396A1 - Method For Producing 2-Amino-5-Iodobenzoic Acid.

-

Supporting Information. (n.d.). NMR Spectra. Retrieved from [Link]

-

Shimadzu. (n.d.). Analytical Methods for Amino Acids. Retrieved from [Link]

Sources

- 1. 2-Amino-5-iodo-3-methylbenzoic Acid | 108857-24-5 | Benchchem [benchchem.com]

- 2. 2-Amino-5-iodo-3-methylbenzoic Acid | C8H8INO2 | CID 11231233 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-AMINO-5-IODO-3-METHYLBENZOIC ACID | 108857-24-5 [chemicalbook.com]

- 4. CN112778147A - Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid - Google Patents [patents.google.com]

- 5. US20070219396A1 - Method For Producing 2-Amino-5-Iodobenzoic Acid - Google Patents [patents.google.com]

- 6. 2-Amino-5-methylbenzoic acid(2941-78-8) 1H NMR spectrum [chemicalbook.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. rsc.org [rsc.org]

1H NMR and 13C NMR spectral data of 2-Amino-3-iodo-4-methylbenzoic acid

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 2-Amino-3-iodo-4-methylbenzoic acid

Executive Summary

Nuclear Magnetic Resonance (NMR) spectroscopy remains the cornerstone of unambiguous molecular structure elucidation in the fields of chemical research and pharmaceutical development. This guide provides a comprehensive technical analysis of the ¹H and ¹³C NMR spectra of 2-Amino-3-iodo-4-methylbenzoic acid, a polysubstituted aromatic compound. By dissecting the intricate interplay of electronic and steric effects exerted by the amino, iodo, methyl, and carboxylic acid functional groups, we present a validated methodology for spectral assignment. This document is intended for researchers, scientists, and drug development professionals, offering not just spectral data, but the fundamental reasoning and experimental causality behind the interpretation, thereby establishing a robust framework for the characterization of similarly complex molecules.

Introduction: The Imperative of NMR in Structural Elucidation

In the synthesis of novel chemical entities, confirmation of the target molecular structure is paramount. NMR spectroscopy provides unparalleled insight into the chemical environment of individual atoms within a molecule. For a complex structure like 2-Amino-3-iodo-4-methylbenzoic acid, where four different substituents adorn a benzene ring, ¹H and ¹³C NMR are indispensable for verifying regiospecificity and electronic architecture.

The challenge lies in deciphering the cumulative influence of these substituents. The amino (-NH2) and methyl (-CH3) groups are electron-donating, typically shielding nearby nuclei (shifting signals upfield). Conversely, the carboxylic acid (-COOH) and iodo (-I) groups are electron-withdrawing, deshielding adjacent nuclei (shifting signals downfield). The unique "heavy-atom effect" of iodine, however, introduces a significant shielding effect on the directly attached carbon (C-3), a critical nuance in the ¹³C NMR spectrum.[1] This guide will systematically deconstruct these effects to arrive at a definitive spectral assignment.

Experimental Protocol: Acquiring High-Fidelity NMR Data

The integrity of NMR data is predicated on a meticulous experimental approach. The following protocol is designed as a self-validating system, where each step is chosen to ensure optimal resolution, signal-to-noise, and data reliability.

2.1. Sample Preparation

-

Analyte Purity: Ensure the 2-Amino-3-iodo-4-methylbenzoic acid sample is of high purity (>95%), as impurities will introduce extraneous signals and complicate analysis.

-

Solvent Selection: Dimethyl sulfoxide-d₆ (DMSO-d₆) is the solvent of choice. Its high polarity effectively solubilizes the polar benzoic acid derivative. Crucially, its deuteration prevents a large solvent signal from obscuring analyte peaks in the ¹H NMR spectrum. Furthermore, acidic protons from the -COOH and -NH₂ groups will readily exchange with residual water in the solvent but are less likely to be broadened into the baseline compared to when using solvents like CDCl₃.[2][3]

-

Concentration: Prepare a solution of approximately 10-15 mg of the analyte in 0.6 mL of DMSO-d₆. This concentration is optimal for achieving a strong signal in a reasonable number of scans without causing significant line broadening due to viscosity or aggregation.

-

Internal Standard: Add a small amount (1-2 µL) of a tetramethylsilane (TMS) solution. TMS is chemically inert and its protons and carbons provide a sharp singlet at 0.00 ppm, serving as the universal reference standard for chemical shifts.[4]

-

Filtration: Transfer the final solution to a 5 mm NMR tube through a small cotton or glass wool plug in a pipette to remove any particulate matter that could degrade spectral resolution.

2.2. Spectrometer Configuration and Data Acquisition

-

Instrument: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

-

¹H NMR Acquisition Parameters:

-

Pulse Program: Standard single-pulse (zg30).

-

Number of Scans (NS): 16 (adjust as needed for signal-to-noise).

-

Receiver Gain (RG): Calibrate automatically.

-

Acquisition Time (AQ): ~4 seconds.

-

Relaxation Delay (D1): 2 seconds. A longer delay ensures full relaxation of all protons, especially the slowly relaxing aromatic protons, for accurate integration.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Program: Proton-decoupled single-pulse with NOE (zgpg30). Proton decoupling simplifies the spectrum to singlets for each unique carbon, and the Nuclear Overhauser Effect (NOE) enhances the signal intensity.

-

Number of Scans (NS): 1024 or more. The low natural abundance of ¹³C necessitates a larger number of scans.

-

Spectral Width (SW): ~240 ppm (to encompass both the upfield methyl and downfield carboxyl carbons).

-

Relaxation Delay (D1): 2 seconds.

-

¹H NMR Spectral Data and Interpretation

The ¹H NMR spectrum provides a wealth of information based on chemical shift, signal integration, and spin-spin coupling.

Table 1: Predicted ¹H NMR Spectral Data for 2-Amino-3-iodo-4-methylbenzoic acid (in DMSO-d₆)

| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-6 | ~7.65 | Doublet (d) | ~8.4 | 1H |

| H-5 | ~7.15 | Doublet (d) | ~8.4 | 1H |

| -NH₂ | ~5.5 - 6.0 | Broad Singlet (br s) | - | 2H |

| -CH₃ | ~2.20 | Singlet (s) | - | 3H |

| -COOH | > 12.0 | Broad Singlet (br s) | - | 1H |

3.1. Detailed Signal Analysis

-

Carboxylic Acid Proton (-COOH): This proton is highly deshielded due to the electronegativity of the adjacent oxygen atoms and its involvement in hydrogen bonding. It appears as a very broad singlet far downfield, typically above 12 ppm.[5] This signal will disappear upon shaking the NMR tube with a drop of D₂O, a definitive test for an exchangeable acidic proton.

-

Aromatic Protons (H-5, H-6): The benzene ring has two remaining protons.

-

H-6: This proton is ortho to the electron-withdrawing carboxylic acid group and meta to the electron-donating amino group. The deshielding effect of the -COOH group is dominant, placing this signal further downfield (~7.65 ppm).

-

H-5: This proton is ortho to the electron-donating methyl group and meta to the electron-withdrawing iodine atom. The net effect is a greater shielding compared to H-6, shifting its signal upfield (~7.15 ppm).

-

Coupling: H-5 and H-6 are ortho to each other, resulting in a characteristic doublet for each signal with a coupling constant (³JHH) of approximately 8.4 Hz.[6]

-

-

Amino Protons (-NH₂): These protons appear as a broad singlet due to rapid exchange and quadrupolar coupling with the nitrogen atom. The chemical shift is variable and dependent on concentration and temperature but is expected around 5.5-6.0 ppm. This signal will also disappear upon D₂O exchange.

-

Methyl Protons (-CH₃): The three protons of the methyl group are equivalent and show no coupling to other protons, resulting in a sharp singlet at approximately 2.20 ppm.[3]

¹³C NMR Spectral Data and Interpretation

The proton-decoupled ¹³C NMR spectrum reveals eight distinct carbon signals, corresponding to the eight unique carbon atoms in the molecule.

Table 2: Predicted ¹³C NMR Spectral Data for 2-Amino-3-iodo-4-methylbenzoic acid (in DMSO-d₆)

| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| C=O | ~168.5 | Carboxyl carbon, highly deshielded.[7] |

| C-2 | ~150.0 | Attached to electron-donating -NH₂, downfield shift. |

| C-4 | ~142.0 | Attached to electron-donating -CH₃. |

| C-6 | ~132.0 | Deshielded by adjacent -COOH group. |

| C-1 | ~118.0 | Shielded by ortho -NH₂ group. |

| C-5 | ~125.0 | Aromatic CH. |

| C-3 | ~95.0 | Attached to iodine; strong shielding from "heavy-atom effect".[1] |

| -CH₃ | ~19.5 | Aliphatic carbon, upfield.[2] |

4.1. Detailed Signal Analysis

-

Carbonyl Carbon (C=O): As is characteristic, the carboxylic acid carbon is the most deshielded, appearing furthest downfield (~168.5 ppm).[2]

-

Aromatic Carbons (C-1 to C-6):

-

C-2 and C-4: These carbons are attached to the electron-donating amino and methyl groups, respectively, and are shifted downfield as is typical for substituted aromatic carbons.

-

C-1 and C-6: The chemical shifts of these carbons are influenced by their proximity to multiple substituents. C-1 is ortho to the strongly donating amino group, leading to some shielding, while C-6 is ortho to the withdrawing carboxyl group, causing deshielding.

-

C-5: This is the only tertiary aromatic carbon (CH) besides C-6, and its chemical shift falls within the expected aromatic range.

-

C-3 (Ipso-Carbon): This is the most notable signal. While iodine is electronegative, its dominant influence on a directly bonded carbon in ¹³C NMR is the "heavy-atom effect," which induces significant shielding.[1] This shifts the C-3 signal dramatically upfield to an estimated 95.0 ppm, a key diagnostic feature for confirming the iodine's position.

-

Visualization of Structure and Workflow

Diagrams are essential for correlating data with the molecular structure and outlining the analytical logic.

Caption: Atomic numbering scheme for 2-Amino-3-iodo-4-methylbenzoic acid.

Caption: Workflow for structural elucidation via NMR spectroscopy.

Conclusion

The comprehensive analysis of the ¹H and ¹³C NMR spectra provides a definitive fingerprint for 2-Amino-3-iodo-4-methylbenzoic acid. The predicted chemical shifts, coupling constants, and signal multiplicities are logically derived from fundamental principles of substituent effects. Key diagnostic features, such as the ortho-coupling between H-5 and H-6 in the ¹H spectrum and the significant upfield shift of the iodine-bound C-3 in the ¹³C spectrum, are critical for unambiguous structure verification. This guide serves not only as a reference for the spectral data of the title compound but also as a methodological template for tackling the structural characterization of other complex, polysubstituted aromatic molecules in a rigorous, scientifically-defensible manner.

References

-

The Royal Society of Chemistry. Supplementary Information. 2

-

Supporting Information. 8

-

Doc Brown's Chemistry. The C-13 NMR spectrum of benzoic acid. 7

-

University of Puget Sound. Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. 6

-

The Royal Society of Chemistry. VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. 9

-

ChemicalBook. 4-Aminobenzoic acid(150-13-0) 1H NMR spectrum. 10

-

ChemicalBook. 3-Amino-4-methylbenzoic acid(2458-12-0) 1H NMR spectrum. 3

-

Chemistry LibreTexts. 15.7: Spectroscopy of Aromatic Compounds.

-

PubMed. Structure of and electronic interactions in aromatic polyvalent iodine compounds: A 13 C NMR study. 1

-

YouTube. Interpreting Aromatic NMR Signals.

-

Google Patents. CN112778147A - Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid. 11

-

Doc Brown's Chemistry. 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis. 12

-

ResearchGate. Characterization of organic iodides with iodine-127 nuclear magnetic resonance spectroscopy.

-

MIT OpenCourseWare. APPENDIX 2 - Unknown Aromatic Carboxylic Acid. 13

-

PubChem. 4-Aminobenzoic Acid.

-

JEOL. How to read NMR spectra from the basics (chemical shift, integration ratio, coupling).

-

The Royal Society of Chemistry. Supporting information. 4

-

Rasayan Journal of Chemistry. SYNTHESIS AND STUDIES ON NOVEL TOLUIC ACID-BASED AZO DYES.

Sources

- 1. Structure of and electronic interactions in aromatic polyvalent iodine compounds: A 13 C NMR study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. 3-Amino-4-methylbenzoic acid(2458-12-0) 1H NMR spectrum [chemicalbook.com]

- 4. rsc.org [rsc.org]

- 5. How to read NMR spectra from the basics (chemical shift, integration ratio, coupling) | Column | JEOL [jeol.com]

- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 7. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. rsc.org [rsc.org]

- 9. rsc.org [rsc.org]

- 10. 4-Aminobenzoic acid(150-13-0) 1H NMR spectrum [chemicalbook.com]

- 11. CN112778147A - Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid - Google Patents [patents.google.com]

- 12. 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzoic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 13. web.mit.edu [web.mit.edu]

A Technical Guide to the Mass Spectrometry Analysis of 2-Amino-3-iodo-4-methylbenzoic Acid

Abstract: This guide provides a comprehensive, in-depth technical overview for the mass spectrometric analysis of 2-Amino-3-iodo-4-methylbenzoic acid. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond procedural lists to explain the causality behind methodological choices. We will explore the molecule's physicochemical properties, detail a robust LC-MS/MS workflow from sample preparation to data acquisition, and provide a predictive framework for spectral interpretation, including fragmentation pathways. The protocols herein are designed as self-validating systems to ensure scientific integrity and reproducibility.

Section 1: Introduction to 2-Amino-3-iodo-4-methylbenzoic Acid

2-Amino-3-iodo-4-methylbenzoic acid is a substituted aromatic compound featuring a rich array of functional groups that make it a valuable building block in synthetic chemistry and drug discovery. Its structure, incorporating a carboxylic acid, an amino group, a methyl group, and a heavy halogen (iodine), presents unique characteristics and challenges for analytical characterization. The amino and carboxylic acid moieties impart polarity and sites for ionization, while the iodine atom provides a distinctive mass signature but also introduces potential reactivity during analysis.

Accurate and reliable mass spectrometric analysis is paramount for confirming the identity, assessing the purity, and studying the metabolic fate of this compound and its derivatives. This guide provides the foundational knowledge and practical protocols to achieve high-quality, trustworthy results.

Section 2: Physicochemical Properties and Predicted Mass Spectrometric Behavior

Understanding the inherent properties of 2-Amino-3-iodo-4-methylbenzoic acid is the cornerstone of developing a successful analytical method. The interplay between its functional groups dictates its solubility, ionization efficiency, and fragmentation behavior.

| Property | Predicted Value / Information | Rationale & Implication for MS Analysis |

| Molecular Formula | C₈H₈INO₂ | Defines the elemental composition. |

| Average Mass | 277.06 g/mol | Useful for low-resolution instruments. |

| Monoisotopic Mass | 276.96476 Da | Critical for High-Resolution MS (HRMS). This is the mass to target for accurate mass measurements. |

| Key Functional Groups | Carboxylic Acid (-COOH), Primary Amine (-NH₂), Iodine (-I) | The acidic (-COOH) and basic (-NH₂) groups make the molecule amphoteric, enabling efficient ionization in both positive ([M+H]⁺) and negative ([M-H]⁻) electrospray ionization (ESI) modes. |

| Predicted pKa | ~2-3 (Carboxylic Acid), ~4-5 (Anilinium) | The presence of both acidic and basic centers suggests that ESI is an ideal ionization technique.[1] The molecule will be readily protonated on the amino group or deprotonated on the carboxylic acid group. |

| Polarity | High | The polar functional groups ensure good solubility in common reversed-phase LC solvents like methanol, acetonitrile, and water. |

Based on these properties, Electrospray Ionization (ESI) is the most appropriate ionization technique. ESI is a soft ionization method that excels with polar molecules, generating intact molecular ions with minimal in-source fragmentation, which is ideal for accurate mass determination.[2]

Section 3: Experimental Workflow: From Sample to Spectrum

A robust and reproducible workflow is essential for reliable analysis. The following sections detail a validated approach for the analysis of 2-Amino-3-iodo-4-methylbenzoic acid.

Sample Preparation Protocol

The goal of sample preparation is to create a clean, particle-free solution of the analyte at a concentration suitable for the mass spectrometer, minimizing contaminants that could cause ion suppression or instrument fouling.[3][4][5]

Step-by-Step Protocol:

-

Stock Solution (1 mg/mL):

-

Accurately weigh ~1 mg of 2-Amino-3-iodo-4-methylbenzoic acid standard.

-

Dissolve in 1 mL of high-purity (LC-MS grade) methanol.

-

Vortex thoroughly to ensure complete dissolution. This stock is stable when stored at 2-8°C.

-

-

Working Solution (e.g., 1 µg/mL):

-

Dilute the stock solution serially. For a 1 µg/mL solution, perform a 1:10 dilution followed by a 1:100 dilution.

-

Causality: The final dilution should be made in the initial mobile phase condition (e.g., 95% Water/5% Acetonitrile with 0.1% Ammonium Acetate) to ensure good peak shape during the chromatographic separation. Using solvents like DMSO should be avoided or heavily diluted, as they can suppress the ESI signal.[5]

-

-

Filtration:

-

Filter the final working solution through a 0.22 µm PTFE syringe filter into a standard 2 mL autosampler vial.[5]

-

Trustworthiness: This step is critical to remove any particulates that could clog the delicate tubing and spray needle of the LC-MS system, ensuring method robustness and instrument uptime.

-

Liquid Chromatography-Mass Spectrometry (LC-MS) Method Development

Chromatography separates the analyte from impurities, reducing matrix effects and improving the quality of the mass spectrometric data.

| Parameter | Recommended Setting | Rationale & Expertise |

| LC Column | C18, 2.1 x 50 mm, 1.8 µm | A C18 column provides excellent retention for aromatic compounds. The specified dimensions are ideal for fast, high-resolution separations. |

| Mobile Phase A | Water + 0.1% Ammonium Acetate | Ammonium acetate is a volatile buffer compatible with ESI-MS. It is preferred over formic acid, which has been shown to cause in-source deiodination of aromatic compounds, a critical pitfall to avoid.[6] |

| Mobile Phase B | Acetonitrile + 0.1% Ammonium Acetate | Acetonitrile is a common organic solvent with low viscosity and good elution strength for this class of compound. |

| Gradient | 5% B to 95% B over 5 minutes | A standard gradient to elute the analyte and clean the column. |

| Flow Rate | 0.4 mL/min | A typical flow rate for a 2.1 mm ID column. |

| Injection Volume | 2-5 µL | Balances sensitivity with the risk of overloading the column. |

| Column Temp | 40 °C | Elevated temperature improves peak shape and reduces backpressure. |

| Ion Source | Electrospray Ionization (ESI) | Optimal for polar molecules.[2][7] |

| Polarity | Positive & Negative | Acquire data in both modes. The amino group will readily protonate ([M+H]⁺), and the carboxylic acid will readily deprotonate ([M-H]⁻). |

| Capillary Voltage | +3.5 kV / -3.0 kV | A typical starting point to ensure efficient droplet charging and ion formation. |

| Source Temp | 150 °C | A lower temperature to prevent thermal degradation of the analyte. |

| Desolvation Temp | 400 °C | Must be high enough to efficiently desolvate the ESI droplets and release gas-phase ions. |

Section 4: Data Interpretation: Decoding the Mass Spectra

Full Scan MS Analysis

The initial full scan experiment is designed to identify the molecular ion.

-

Positive Ion Mode ([M+H]⁺): The target ion will be the monoisotopic mass plus the mass of a proton.

-

276.96476 + 1.00728 = 277.97204 m/z

-

-

Negative Ion Mode ([M-H]⁻): The target ion will be the monoisotopic mass minus the mass of a proton.

-

276.96476 - 1.00728 = 275.95748 m/z

-

High-resolution mass spectrometry (e.g., on a TOF or Orbitrap instrument) should be used to confirm the elemental composition (C₈H₈INO₂) with high mass accuracy (< 5 ppm).

Tandem MS (MS/MS) and Fragmentation Analysis

Tandem mass spectrometry (MS/MS) involves isolating the molecular ion and fragmenting it to produce a characteristic pattern that serves as a structural fingerprint. Aromatic compounds often produce stable fragments.[8][9]

Predicted Major Fragmentation Pathways:

-

Loss of Water (-18.01 Da): A common loss from benzoic acids, especially with an ortho-amino group, which can facilitate a cyclization reaction. This is a key example of an "ortho effect."[10]

-

Loss of a Carboxyl Radical (-44.98 Da): Cleavage of the C-C bond between the aromatic ring and the carboxylic acid group is a characteristic fragmentation for benzoic acids.[11]

-

Loss of an Iodine Radical (-126.90 Da): The C-I bond is relatively weak and can cleave to produce a prominent fragment ion corresponding to the rest of the molecule.

-

Loss of Hydrogen Iodide (-127.91 Da): A neutral loss of HI is also highly probable.

Table of Predicted Fragment Ions ([M+H]⁺ Precursor):

| Predicted m/z | Neutral Loss | Proposed Fragment Structure |

| 259.96 | H₂O | Ion resulting from dehydration. |

| 232.99 | •COOH | 2-amino-3-iodo-4-methylphenyl cation. |

| 231.96 | H₂O + CO | Ion resulting from sequential loss of water and carbon monoxide. |

| 151.06 | •I | 2-amino-4-methylbenzoic acid cation. |

| 149.05 | HI | Ion resulting from elimination of hydrogen iodide. |

Section 5: Protocol Validation and Trustworthiness

To ensure the integrity of the results, the analytical system must be self-validating.

-

System Suitability: Begin any sample batch with an injection of a known standard. This confirms the instrument is performing correctly (i.e., expected retention time, peak shape, and intensity).

-

Blank Injections: Run a vial containing only the mobile phase after high-concentration samples to ensure there is no carryover of the analyte to subsequent runs.[3]

-

Confirmation of Identity: The gold standard for confirming the identity of the analyte relies on three points of data:

-

Consistent retention time compared to a reference standard.

-

Accurate mass measurement of the molecular ion (< 5 ppm error).

-

Matching MS/MS fragmentation pattern against a reference spectrum or a theoretically predicted pattern.

-

-

Addressing Potential Pitfalls: As noted, a significant potential issue is the deiodination of the analyte in the ESI source.[6] This is often induced by acidic mobile phase modifiers like formic acid. The use of ammonium acetate or formate significantly mitigates this risk. If deiodination is suspected, a peak corresponding to [M-I+H]⁺ (at m/z ~151.06) will appear in the full scan MS spectrum. This is not a true fragment but an artifact of the ionization process.

Section 6: Conclusion

The mass spectrometric analysis of 2-Amino-3-iodo-4-methylbenzoic acid is readily achievable with a well-designed LC-MS/MS method. The key to success lies in understanding the molecule's physicochemical properties to inform methodological choices. By leveraging Electrospray Ionization, employing a C18 reversed-phase separation with an appropriate volatile buffer like ammonium acetate, and interpreting the resulting spectra through the lens of predictable fragmentation pathways, researchers can generate highly reliable and reproducible data. This guide provides the framework for developing such a robust method, empowering scientists to confidently characterize this important chemical entity.

Section 7: References

-

PubChem. 3-Iodo-4-methylbenzoic acid. National Center for Biotechnology Information. [Link]

-

Biocompare. Prepping Small Molecules for Mass Spec. Biocompare.com. [Link]

-

Doc Brown's Chemistry. mass spectrum of benzoic acid C7H6O2 fragmentation pattern. Doc Brown's Chemistry. [Link]

-

PharmaCompass. 3-Iodo-4-Methylbenzoic Acid. PharmaCompass.com. [Link]

-

Organomation. Mass Spectrometry Sample Preparation Guide. Organomation. [Link]

-

SCIEX. Electrospray ionization process - Episode 12 | Introduction to LC-MS/MS. YouTube. [Link]

-

Mass Spectrometry Research Facility. Sample Preparation Protocol for Open Access MS. University of Oxford. [Link]

-

PubMed. Ionizing Aromatic Compounds in Petroleum by Electrospray with HCOONH4 as Ionization Promoter. National Center for Biotechnology Information. [Link]

-

ACS Publications. Mass Spectrometry of Analytical Derivatives. 2. “Ortho” and “Para” Effects. American Chemical Society. [Link]

-

ResearchGate. Deiodination of iodinated aromatic compounds with electrospray ionization mass spectrometry. ResearchGate. [Link]

-

Friedrich-Schiller-Universität Jena. Identification of Small Molecules using Mass Spectrometry. Friedrich-Schiller-Universität Jena. [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

-

Chad's Prep. 14.6a Fragmentation Patterns of Alkanes, Alkenes, and Aromatic Compounds | Mass Spectrometry. YouTube. [Link]

-

PubChem. 3-Amino-4-methylbenzoic acid. National Center for Biotechnology Information. [Link]

-

PLOS. Electrospray Ionization Efficiency Is Dependent on Different Molecular Descriptors with Respect to Solvent pH and Instrumental Configuration. Public Library of Science. [Link]

Sources

- 1. Electrospray Ionization Efficiency Is Dependent on Different Molecular Descriptors with Respect to Solvent pH and Instrumental Configuration | PLOS One [journals.plos.org]

- 2. m.youtube.com [m.youtube.com]

- 3. biocompare.com [biocompare.com]

- 4. organomation.com [organomation.com]

- 5. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 6. researchgate.net [researchgate.net]

- 7. Ionizing Aromatic Compounds in Petroleum by Electrospray with HCOONH4 as Ionization Promoter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. m.youtube.com [m.youtube.com]

- 10. tsapps.nist.gov [tsapps.nist.gov]

- 11. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

The Discerning Eye of Infrared: A Technical Guide to the Vibrational Spectroscopy of Substituted Aminobenzoic Acids

For the Researcher, Scientist, and Drug Development Professional

In the intricate world of pharmaceutical sciences and materials research, understanding the molecular structure and intermolecular interactions of active pharmaceutical ingredients (APIs) and key organic molecules is paramount. Substituted aminobenzoic acids, a class of compounds with wide-ranging applications from local anesthetics to precursors in dye and polymer synthesis, present a fascinating case study for spectroscopic analysis. Their unique combination of a carboxylic acid and an amino group on an aromatic ring gives rise to a complex interplay of electronic effects and hydrogen bonding, all of which are sensitively probed by Infrared (IR) spectroscopy.

This in-depth technical guide, crafted from the perspective of a Senior Application Scientist, moves beyond a mere listing of spectral features. It aims to provide a foundational understanding of why the IR spectra of substituted aminobenzoic acids appear as they do and how this knowledge can be practically applied in a research and development setting. We will delve into the causality behind spectral shifts, the logic of experimental design, and the power of IR spectroscopy as a self-validating system for structural elucidation and material characterization.

The Vibrational Symphony of Aminobenzoic Acids: A Tale of Two Functional Groups

The infrared spectrum of a substituted aminobenzoic acid is dominated by the vibrational modes of its two key functional groups: the carboxylic acid (-COOH) and the amino (-NH₂) group, along with the vibrations of the substituted benzene ring. The interplay between these groups, influenced by their relative positions (ortho, meta, para) and the electronic nature of other ring substituents, dictates the precise frequencies and shapes of the observed absorption bands.

The Carboxylic Acid Signature: A Broad Tale of Hydrogen Bonding

The most prominent and diagnostic feature in the IR spectrum of a solid-state aminobenzoic acid is the exceptionally broad O-H stretching vibration of the carboxylic acid group. This band typically spans a wide region from 3300 to 2500 cm⁻¹[1][2][3][4]. The immense broadening is a direct consequence of strong intermolecular hydrogen bonding, which in the solid state leads to the formation of cyclic dimers[2][3][4]. This dimerization significantly weakens the O-H bond, causing a substantial redshift in its stretching frequency compared to a free hydroxyl group (which would appear as a sharp band around 3600 cm⁻¹).

Superimposed on this broad O-H absorption are the sharper C-H stretching vibrations of the aromatic ring, typically appearing between 3100 and 3000 cm⁻¹.

The carbonyl (C=O) stretching vibration of the carboxylic acid is another key diagnostic band, appearing as a strong absorption between 1760 and 1690 cm⁻¹[1][2][3]. Its exact position is sensitive to the electronic environment. Conjugation with the aromatic ring and the presence of electron-donating or electron-withdrawing substituents can shift this frequency.

The Amino Group Vibrations: A Duo of Stretching Modes

A primary amino group (-NH₂) gives rise to two characteristic stretching vibrations: an asymmetric stretch (ν_as) and a symmetric stretch (ν_s). These typically appear in the region of 3500-3300 cm⁻¹[5]. The presence of two distinct bands in this region is a clear indicator of a primary amine. The positions of these bands are influenced by hydrogen bonding and the electronic effects of substituents on the aromatic ring.

The Influence of Substitution: Tuning the Vibrational Frequencies

The true power of IR spectroscopy in the study of substituted aminobenzoic acids lies in its ability to reveal the subtle electronic effects imparted by different substituents on the aromatic ring. These effects, broadly categorized as inductive and resonance effects, alter the bond strengths and, consequently, the vibrational frequencies of the carboxylic acid and amino groups.

Electronic Effects on the Carbonyl Stretching Frequency

The position of the C=O stretching band is a sensitive probe of the electronic environment of the carboxylic acid group.

-

Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂) or halo (-Cl, -Br) groups are electron-withdrawing. Inductively, they pull electron density away from the carbonyl carbon, strengthening the C=O bond and causing a shift to higher wavenumbers (a blueshift)[6].

-

Electron-Donating Groups (EDGs): Substituents like alkyl (-CH₃) or methoxy (-OCH₃) groups are electron-donating. They increase the electron density at the carbonyl group, which can lead to a slight weakening of the C=O bond and a shift to lower wavenumbers (a redshift)[6]. The amino group itself is a strong electron-donating group through resonance, particularly when in the para position, which can influence the C=O frequency.

This relationship between substituent electronic properties and vibrational frequency can be quantified through correlations with Hammett substituent constants (σ)[7][8][9][10]. A plot of the C=O stretching frequency versus the corresponding Hammett constant for a series of meta- or para-substituted benzoic acids often yields a linear relationship, providing a powerful tool for predicting and understanding substituent effects.

Substituent Effects on the Amino Group Vibrations

The stretching frequencies of the amino group are also modulated by the electronic nature of the ring substituents.

-

Electron-Withdrawing Groups: EWGs decrease the electron density on the nitrogen atom, which can lead to a slight increase in the N-H bond force constants and a shift to higher frequencies.

-

Electron-Donating Groups: EDGs increase the electron density on the nitrogen atom, potentially weakening the N-H bonds and causing a shift to lower frequencies.

The relative positions of the amino and carboxylic acid groups also play a crucial role due to intramolecular hydrogen bonding, especially in the ortho isomer, which can significantly alter the N-H stretching frequencies.

A Comparative Look at Isomers

The position of the amino group relative to the carboxylic acid group has a profound impact on the IR spectrum. For instance, in ortho-aminobenzoic acid, strong intramolecular hydrogen bonding between the amino and carboxylic acid groups can lead to significant shifts in both the O-H and N-H stretching vibrations compared to the meta and para isomers.

Below is a table summarizing the typical IR absorption ranges for the key functional groups in substituted aminobenzoic acids.

| Functional Group | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Key Characteristics and Influences |

| Carboxylic Acid | O-H stretch | 3300 - 2500 | Very broad due to strong intermolecular hydrogen bonding (dimerization)[1][2][3][4]. |

| C=O stretch | 1760 - 1690 | Strong intensity. Position is sensitive to conjugation and electronic effects of substituents (EWGs cause a blueshift, EDGs cause a redshift)[1][2][3][6]. | |

| C-O stretch | 1320 - 1210 | Medium to strong intensity. | |

| O-H bend | 1440 - 1395 & 950 - 910 | Medium intensity, can be broad. | |

| Amino Group | N-H asymmetric stretch (ν_as) | 3500 - 3400 | Two distinct bands for a primary amine. Position influenced by hydrogen bonding and substituent effects. |

| N-H symmetric stretch (ν_s) | 3400 - 3300 | Two distinct bands for a primary amine. Position influenced by hydrogen bonding and substituent effects. | |

| N-H bend (scissoring) | 1650 - 1580 | Medium to strong intensity. | |

| Aromatic Ring | C-H stretch | 3100 - 3000 | Sharp, medium intensity bands, often superimposed on the broad O-H stretch. |

| C=C stretch | 1600 - 1450 | Multiple bands of varying intensity, characteristic of the substitution pattern. |

Experimental Protocols: From Sample to Spectrum

The quality and reproducibility of IR spectra are critically dependent on proper sample preparation and data acquisition. As a self-validating system, the chosen methodology must be robust and appropriate for the sample's physical state and the analytical question at hand.

Sample Preparation for Solid-State Analysis

For solid samples of substituted aminobenzoic acids, the following techniques are commonly employed:

This is a traditional and widely used method for obtaining high-quality transmission spectra of solid samples.

Experimental Protocol:

-

Drying: Thoroughly dry both the sample and high-purity, spectroscopy-grade KBr powder in an oven at 105-110°C for at least 2 hours to eliminate moisture, which has strong IR absorption bands that can interfere with the sample spectrum.

-

Grinding and Mixing: In an agate mortar and pestle, grind 1-2 mg of the sample to a fine powder. Add approximately 100-200 mg of the dried KBr powder and gently but thoroughly mix to ensure a homogeneous dispersion of the sample in the KBr matrix. The final concentration of the sample in KBr should be between 0.2% and 1%[11].

-

Pellet Formation: Transfer the mixture to a pellet die. Place the die in a hydraulic press and apply a pressure of 8-10 metric tons for 1-2 minutes to form a transparent or translucent pellet.

-

Analysis: Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer for analysis.

Causality Behind the Choices: The use of KBr is due to its transparency in the mid-infrared region. Grinding the sample to a fine powder minimizes light scattering, leading to a better signal-to-noise ratio. The application of high pressure causes the KBr to flow and encapsulate the sample particles, creating an optically clear medium.

This technique is an alternative to KBr pellets, particularly useful for samples that are sensitive to pressure or may react with KBr.

Experimental Protocol:

-

Grinding: Grind 5-10 mg of the solid sample to a fine powder in an agate mortar and pestle.

-

Mulling: Add one to two drops of Nujol (a mineral oil) to the ground sample and continue grinding until a smooth, paste-like mull is formed.

-

Sample Mounting: Transfer a small amount of the mull onto one face of a KBr or NaCl salt plate. Place a second salt plate on top and gently rotate to spread the mull into a thin, uniform film.

-

Analysis: Mount the salt plates in the sample holder of the FTIR spectrometer and acquire the spectrum.

Causality Behind the Choices: Nujol is a hydrocarbon oil with a relatively simple IR spectrum, consisting primarily of C-H stretching and bending vibrations. While these bands will be present in the final spectrum, they are well-characterized and often do not overlap with the key functional group vibrations of interest in aminobenzoic acids.

ATR-FTIR is a modern, rapid, and non-destructive technique that requires minimal sample preparation.

Experimental Protocol:

-

Background Collection: Ensure the ATR crystal (commonly diamond or germanium) is clean. Collect a background spectrum of the empty ATR accessory.

-

Sample Application: Place a small amount of the powdered sample directly onto the ATR crystal.

-

Pressure Application: Apply pressure using the built-in press to ensure good contact between the sample and the crystal surface.

-

Analysis: Acquire the IR spectrum.

Causality Behind the Choices: ATR-FTIR relies on the principle of total internal reflection. An evanescent wave penetrates a few microns into the sample at the points of contact with the crystal. This makes it a surface-sensitive technique that is excellent for analyzing powders and solids directly without the need for sample dilution.

Solution-Phase IR Spectroscopy

Analyzing substituted aminobenzoic acids in solution can provide valuable information about solute-solvent interactions and break up the intermolecular hydrogen bonds present in the solid state.

Experimental Protocol:

-

Solvent Selection: Choose a solvent that dissolves the sample and has minimal absorption in the spectral regions of interest. Common solvents for IR spectroscopy include chloroform (CHCl₃), carbon tetrachloride (CCl₄), and acetonitrile (CH₃CN).

-

Solution Preparation: Prepare a solution of the aminobenzoic acid at a known concentration.

-

Cell Assembly: Use a liquid transmission cell with windows made of a material that is transparent in the mid-IR and inert to the solvent (e.g., NaCl, KBr, or CaF₂).

-

Analysis: Fill the cell with the sample solution and acquire the spectrum. It is crucial to run a spectrum of the pure solvent in the same cell as a background to subtract its contribution from the sample spectrum.

Causality Behind the Choices: By dissolving the sample, the strong intermolecular hydrogen bonds that form dimers are disrupted. This can lead to the appearance of a sharper, higher-frequency O-H stretching band for the monomeric carboxylic acid. The choice of solvent is critical to avoid spectral overlap and potential chemical reactions with the analyte.

Applications in Pharmaceutical Development

IR spectroscopy is a workhorse technique in the pharmaceutical industry, and its application to substituted aminobenzoic acids is multifaceted.

Polymorphism Studies

Many active pharmaceutical ingredients, including derivatives of aminobenzoic acid, can exist in different crystalline forms, or polymorphs. These polymorphs can have different physical properties, such as solubility and bioavailability. IR spectroscopy is a powerful tool for identifying and distinguishing between polymorphs, as the different crystal lattice arrangements can lead to subtle but measurable differences in the vibrational spectra[1][11][12][13]. For example, the two known polymorphs of p-aminobenzoic acid, the α-form and the β-form, can be differentiated by distinct features in their IR spectra, particularly in the carbonyl stretching region[1][12].

Drug-Excipient Compatibility Studies

During the formulation of a pharmaceutical product, it is essential to ensure that the API is compatible with the chosen excipients. IR spectroscopy can be used to screen for potential chemical interactions between the drug and excipients by analyzing the spectra of their physical mixtures[14][15][16][17][18]. The appearance of new bands, or significant shifts or disappearance of existing bands, can indicate an incompatibility that may affect the stability and efficacy of the final product[15][18].

Advanced Techniques and Future Directions

While conventional FTIR is a robust technique, more advanced methods can provide deeper insights into the structure and dynamics of substituted aminobenzoic acids.

Two-Dimensional Infrared (2D-IR) Spectroscopy: This technique can be used to study the conformational isomers of carboxylic acids in solution and probe the dynamics of hydrogen bonding on a picosecond timescale[19]. By correlating different vibrational modes, 2D-IR can provide detailed information about molecular structure and its fluctuations in real-time.

Temperature-Dependent IR Spectroscopy: Studying the IR spectra of aminobenzoic acids as a function of temperature can provide information about phase transitions, the strength of hydrogen bonds, and the thermal stability of different polymorphs.

Conclusion: A Vibrational Fingerprint for Structure and Function

Infrared spectroscopy offers a rich and detailed "vibrational fingerprint" of substituted aminobenzoic acids. By understanding the fundamental principles that govern the positions and shapes of the absorption bands, researchers can extract a wealth of information about molecular structure, intermolecular interactions, and the influence of the chemical environment. From routine identification to in-depth studies of polymorphism and drug-excipient compatibility, IR spectroscopy remains an indispensable tool in the arsenal of the modern scientist and drug development professional. Its ability to provide rapid, non-destructive, and highly informative data ensures its continued relevance in advancing our understanding and application of this important class of molecules.

Visualizations

Experimental Workflow for KBr Pellet Preparation

Caption: Workflow for preparing a KBr pellet for FTIR analysis.

Influence of Substituents on Carbonyl Frequency

Caption: Effect of substituents on the C=O stretching frequency.

References

-

FT-IR spectra of (a) m-aminobenzoic acid, (b) PABA polymer and (c) Pt(IV) adsorbed PABA. ResearchGate. Available at: [Link]

-

The FT-IR (a) and FT-Raman (b) spectra of o -aminobenzoic acid. ResearchGate. Available at: [Link]

-

FTIR spectra of the two p ABA polymorphs: F a (black, upper) and F b (grey, lower). ResearchGate. Available at: [Link]

-

4-Aminobenzoic acid. NIST WebBook. Available at: [Link]

-

Influence of substituents on the infrared stretching frequencies of carbonyl group in esters of benzoic acid. ResearchGate. Available at: [Link]

-

Infrared Spectra of the Hydrogen-Bonded Carboxylic Acids. AIP Publishing. Available at: [Link]

-

FT-IR spectrum of the poly m-aminobenzoic acid coating synthesized on the CoZIF. ResearchGate. Available at: [Link]

-

(PDF) Fourier transform infrared spectroscopy used in drug excipients compatibility studies. ResearchGate. Available at: [Link]

-

Amine vs. carboxylic acid protonation in ortho-, meta-, and para-aminobenzoic acid: An IRMPD spectroscopy study. PMC. Available at: [Link]

-

Preformulation: The use of FTIR in compatibility studies. CONICET. Available at: [Link]

-

The impact of environment and resonance effects on the site of protonation of aminobenzoic acid derivatives. RSC Publishing. Available at: [Link]

-

Correlation between Hammett Substituent Constants and Directly Calculated π-Conjugation Strength. ACS Publications. Available at: [Link]

-

Observation of Distinct Carboxylic Acid Conformers in Aqueous Solution. ACS Publications. Available at: [Link]

-

FT-IR, Raman and DFT study of 2-amino-5-fluorobenzoic acid and its biological activity with other halogen (Cl, Br) substitution. PubMed. Available at: [Link]

-

Thermodynamics and nucleation of the enantiotropic compound p-aminobenzoic acid. CrystEngComm (RSC Publishing). Available at: [Link]

-

IR: carboxylic acids. University of Calgary. Available at: [Link]

-

Polymorphism in p-aminobenzoic acid. CrystEngComm (RSC Publishing). Available at: [Link]

-

Experimental and theoretical IR, Raman, NMR spectra of 2-, 3- and 4-aminobenzoic acids. ResearchGate. Available at: [Link]

-

Linear Free Energy Relationships (LFERs): Applying the Hammett Equation to a Series of Substituted Benzoic Acids and Phenols. University of the Pacific. Available at: [Link]

-

FTIR and TG analyses coupled with factor analysis in a compatibility study of acetazolamide with excipients. PubMed. Available at: [Link]

-

Effect of electron-donating and electron-withdrawing groups on the C=O bond. Chemistry Stack Exchange. Available at: [Link]

-

The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. Available at: [Link]

-

Hammett equation. Wikipedia. Available at: [Link]

-

Polymorphism and crystallization of p-aminobenzoic acid. University of Limerick. Available at: [Link]

-

Drug-excipient compatibility studies: a overlay of FTIR spectra of... ResearchGate. Available at: [Link]

-

Study of Stability and Drug-Excipient Compatibility of Estriol. DergiPark. Available at: [Link]

-

26.6: Correlations of Structure with Reactivity of Aromatic Compounds. Chemistry LibreTexts. Available at: [Link]

-

21.3: Spectroscopy of Carboxylic Acids. Chemistry LibreTexts. Available at: [Link]

-

Quantitative analysis of anti-inflammatory drugs using FTIR-ATR spectrometry. PubMed. Available at: [Link]

Sources

- 1. Thermodynamics and nucleation of the enantiotropic compound p-aminobenzoic acid - CrystEngComm (RSC Publishing) DOI:10.1039/C3CE26984A [pubs.rsc.org]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. spectroscopyonline.com [spectroscopyonline.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. researchgate.net [researchgate.net]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. web.viu.ca [web.viu.ca]

- 9. Hammett equation - Wikipedia [en.wikipedia.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Polymorphism in p-aminobenzoic acid - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. pure.ul.ie [pure.ul.ie]

- 14. researchgate.net [researchgate.net]

- 15. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 16. FTIR and TG analyses coupled with factor analysis in a compatibility study of acetazolamide with excipients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. dergipark.org.tr [dergipark.org.tr]

- 19. pubs.acs.org [pubs.acs.org]

A Comprehensive Technical Guide to the Synthetic Utility of 3-Iodo-4-methyl-2-nitrobenzoic Acid

Introduction: Unveiling a Versatile Scaffold for Complex Synthesis

In the landscape of modern medicinal chemistry and drug development, the strategic design of molecular scaffolds is paramount. 3-Iodo-4-methyl-2-nitrobenzoic acid emerges as a highly versatile and powerful building block, offering a unique convergence of reactive functional groups that can be selectively manipulated to construct complex molecular architectures. Its structure, featuring an aryl iodide, a nitro group, a carboxylic acid, and a methyl group, provides orthogonal chemical handles for a diverse array of transformations.

The aryl iodide is a prime substrate for palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds with exceptional control. The nitro group, a strong electron-withdrawing moiety, not only influences the reactivity of the aromatic ring but also serves as a synthetic precursor to a primary amine—a gateway to a vast portfolio of heterocyclic systems. The carboxylic acid provides a classical site for amide and ester formation, as well as participation in intramolecular cyclization events.

This guide provides an in-depth exploration of the synthetic routes originating from 3-Iodo-4-methyl-2-nitrobenzoic acid. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but a strategic analysis of the causality behind experimental choices, ensuring both technical accuracy and field-proven insight.

Part 1: Strategic Functionalization of the Aryl Iodide Moiety

The carbon-iodine bond is the most synthetically versatile position on the starting scaffold, primarily serving as an electrophilic partner in palladium-catalyzed cross-coupling reactions. This allows for the direct and modular installation of diverse carbon-based substituents.

Suzuki-Miyaura Coupling: Forging Biaryl Scaffolds

The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for constructing C(sp²)–C(sp²) bonds, owing to its mild conditions and high functional group tolerance.[1][2] Starting from 3-iodo-4-methyl-2-nitrobenzoic acid, this reaction enables the synthesis of complex biaryl systems, which are privileged structures in many pharmaceutical agents.

Causality and Mechanistic Insight: The reaction is catalyzed by a Pd(0) species, which undergoes oxidative addition into the C–I bond. This is followed by transmetalation with an organoboron reagent (activated by a base) and subsequent reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.[3] The presence of the electron-withdrawing nitro group can facilitate the initial oxidative addition step. While some Suzuki couplings have been developed using nitroarenes as the electrophile, the C-I bond is significantly more reactive under standard conditions, allowing for selective coupling.[4]

Sources

The Strategic Utility of 2-Amino-3-iodo-4-methylbenzoic Acid: A Linchpin for Advanced Pharmaceutical Synthesis

Abstract

In the landscape of modern drug discovery and development, the demand for structurally novel and functionally diverse molecular entities is incessant. Anthranilic acid derivatives have long been recognized as privileged scaffolds, forming the core of numerous therapeutic agents. This in-depth technical guide elucidates the role of a highly functionalized, yet underexplored building block: 2-Amino-3-iodo-4-methylbenzoic acid . While not a commonplace reagent, its strategic importance lies in its pre-installed functionalities, which offer a powerful platform for the efficient construction of complex molecular architectures. This guide will detail a proposed, robust synthetic pathway for this key intermediate and subsequently explore its vast potential in the synthesis of high-value compounds, particularly in the realm of kinase inhibitors and other medicinally relevant heterocyclic systems.

Introduction: The Untapped Potential of a Multifunctional Scaffolding

2-Amino-3-iodo-4-methylbenzoic acid is an aromatic carboxylic acid characterized by a unique substitution pattern. The presence of an amino group and a carboxylic acid moiety in an ortho relationship provides a direct entry into a wide array of heterocyclic systems. The iodine atom at the 3-position serves as a versatile synthetic handle for the introduction of diverse functionalities through various cross-coupling reactions. Finally, the methyl group at the 4-position can influence the electronic properties and steric environment of the molecule, potentially modulating the biological activity of its derivatives.

The strategic placement of these four substituents on the benzene ring makes 2-Amino-3-iodo-4-methylbenzoic acid a highly valuable, albeit synthetically challenging, building block for the construction of complex molecules, particularly in the field of medicinal chemistry.

Proposed Synthesis of 2-Amino-3-iodo-4-methylbenzoic Acid: A Strategic Approach to Regiocontrol

The primary challenge in the synthesis of the target molecule is the regioselective introduction of the iodine atom at the 3-position of a 2-amino-4-methylbenzoic acid scaffold. Direct electrophilic iodination of 2-amino-4-methylbenzoic acid is expected to yield the 5-iodo isomer due to the strong ortho,para-directing influence of the amino group. To overcome this, a directing group strategy is proposed, which temporarily blocks the more reactive sites and directs the iodination to the desired position.

Synthetic Strategy Overview

The proposed synthetic route commences with the readily available 2-amino-4-methylbenzoic acid. The amino group is first protected with a removable directing group that also facilitates ortho-lithiation. Subsequent iodination and deprotection furnish the desired 2-Amino-3-iodo-4-methylbenzoic acid.

Figure 1: Proposed synthetic pathway for 2-Amino-3-iodo-4-methylbenzoic acid.

Detailed Experimental Protocols

Protocol 1: Synthesis of N-Boc-2-amino-4-methylbenzoic acid (Intermediate 1)

-

To a solution of 2-amino-4-methylbenzoic acid (1.0 eq.) in a suitable solvent (e.g., THF or dioxane) at room temperature, add di-tert-butyl dicarbonate (Boc)₂O (1.1 eq.) and a base such as triethylamine (1.2 eq.) or sodium bicarbonate (2.0 eq.). The Boc group serves as both a protecting group for the amine and a directing group for the subsequent lithiation step.[1][2]

-

Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure.

-

Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a weak acidic solution (e.g., 1 M HCl) and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization or column chromatography to obtain pure N-Boc-2-amino-4-methylbenzoic acid.

Protocol 2: Synthesis of 2-Amino-3-iodo-4-methylbenzoic acid (Final Product)

-

Dissolve N-Boc-2-amino-4-methylbenzoic acid (1.0 eq.) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen) and cool the solution to -78 °C.

-

Slowly add a solution of n-butyllithium (n-BuLi) or sec-butyllithium (s-BuLi) (2.2 eq.) in hexanes dropwise to the cooled solution. The Boc group directs the lithiation to the ortho position (C3).[3]

-

Stir the reaction mixture at -78 °C for 2-4 hours.

-

To the resulting deep-colored solution of the dianion, add a solution of iodine (I₂) (1.2 eq.) in anhydrous THF dropwise at -78 °C.

-

Allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours.

-

Quench the reaction by the addition of a saturated aqueous solution of sodium thiosulfate.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Dissolve the crude N-Boc-2-amino-3-iodo-4-methylbenzoic acid in a suitable solvent (e.g., dichloromethane) and add trifluoroacetic acid (TFA) (excess). Stir at room temperature until the deprotection is complete (monitored by TLC).

-

Remove the solvent and excess TFA under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to afford 2-Amino-3-iodo-4-methylbenzoic acid.

Role as a Versatile Synthetic Building Block

The true value of 2-Amino-3-iodo-4-methylbenzoic acid lies in its potential for elaboration into more complex and medicinally relevant structures. The strategically placed functional groups allow for a multitude of subsequent transformations.

Palladium-Catalyzed Cross-Coupling Reactions

The carbon-iodine bond is highly amenable to a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide range of substituents at the 3-position.[4] This is a powerful strategy for generating libraries of analogues for structure-activity relationship (SAR) studies.

Figure 2: Palladium-catalyzed cross-coupling reactions of 2-Amino-3-iodo-4-methylbenzoic acid.

Protocol 3: General Procedure for Suzuki-Miyaura Coupling

-

To a reaction vessel, add 2-Amino-3-iodo-4-methylbenzoic acid (1.0 eq.), an arylboronic acid (1.2 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq.).

-

Add a degassed solvent system (e.g., a mixture of dioxane and water).

-

Heat the reaction mixture under an inert atmosphere at 80-100 °C for 4-12 hours. Monitor the reaction by TLC or LC-MS.

-

After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography to yield the 3-aryl-2-amino-4-methylbenzoic acid derivative.

Synthesis of Heterocyclic Scaffolds: The Quinazolinone Core

The ortho-amino carboxylic acid motif is a classical precursor for the synthesis of quinazolinones, a class of heterocyclic compounds with a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[5][6]

Figure 3: Synthesis of an 8-iodo-7-methylquinazolin-4(3H)-one derivative.

Protocol 4: Synthesis of 8-Iodo-7-methylquinazolin-4(3H)-one

-

Heat a mixture of 2-Amino-3-iodo-4-methylbenzoic acid (1.0 eq.) and formamide (excess) at 150-180 °C for 2-4 hours. [5]

-

Monitor the reaction for the formation of the quinazolinone product by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

Add water to the reaction mixture to precipitate the product.

-

Collect the solid by filtration, wash with water, and dry.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure 8-Iodo-7-methylquinazolin-4(3H)-one.

This iodo-substituted quinazolinone can then be further functionalized using the palladium-catalyzed cross-coupling reactions described previously, allowing for the rapid generation of a diverse library of quinazolinone derivatives.

Data Summary

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Synthetic Utility |

| 2-Amino-4-methylbenzoic acid | C₈H₉NO₂ | 151.16 | Starting material |

| N-Boc-2-amino-4-methylbenzoic acid | C₁₃H₁₇NO₄ | 251.28 | Protected intermediate for directed lithiation |

| 2-Amino-3-iodo-4-methylbenzoic acid | C₈H₈INO₂ | 277.06 | Versatile building block for cross-coupling and heterocycle synthesis |

| 8-Iodo-7-methylquinazolin-4(3H)-one | C₉H₇IN₂O | 286.07 | Key intermediate for functionalized quinazolinones |

Conclusion: A Gateway to Chemical Diversity and Novel Therapeutics

2-Amino-3-iodo-4-methylbenzoic acid, while not a commercially ubiquitous reagent, represents a powerful and strategically designed building block for the synthesis of complex organic molecules. The proposed synthetic route, leveraging a directing group strategy, provides a plausible and efficient pathway to this valuable intermediate. Its trifunctional nature allows for a diverse range of subsequent transformations, including palladium-catalyzed cross-coupling reactions and the construction of medicinally important heterocyclic scaffolds such as quinazolinones. For researchers and drug development professionals, the ability to rapidly generate molecular diversity from a common, highly functionalized core is invaluable. 2-Amino-3-iodo-4-methylbenzoic acid is a prime example of a synthetic linchpin that can unlock access to novel chemical space and accelerate the discovery of next-generation therapeutics.

References

- Mitsubishi Gas Chemical Company, Inc. (2008). Method for producing 2-amino-5-iodobenzoic acid. US7378546B2.

-

ResearchGate. (n.d.). Synthesis of quinazolin-4(3H) one from 2-aminobenzoic acid. Retrieved from [Link]

-

ResearchGate. (n.d.). N- Iodosuccinimide, (NIS)(2). Retrieved from [Link]

-

ACS Publications. (2022). Formal C–H/C–I Metathesis: Site-Selective C–H Iodination of Anilines Using Aryl Iodides. Organic Letters. [Link]

-

PubMed. (2020). Mechanistic Insight into Palladium-Catalyzed γ-C(sp3)-H Arylation of Alkylamines with 2-Iodobenzoic Acid: Role of the o-Carboxylate Group. Inorganic Chemistry. [Link]

- Google Patents. (n.d.). Process for producing 5-iodo-2-methylbenzoic acid. CN100406422C.

-

Organic Syntheses. (n.d.). Anthranilic acid, 5-iodo-. Retrieved from [Link]

-

MDPI. (n.d.). 2-Amino-3-Chlorobenzoic Acid from Streptomyces coelicolor: A Cancer Antagonist Targeting PI3K/AKT Markers via miRNA Modulation. Molecules. [Link]

-

PMC. (n.d.). Borylation directed borylation of N-alkyl anilines using iodine activated pyrazaboles. Retrieved from [Link]

-